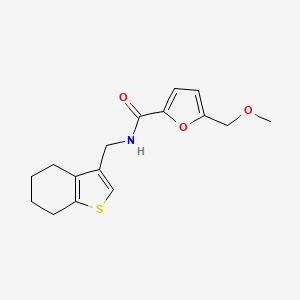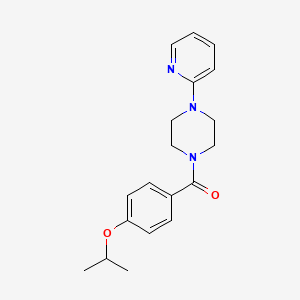![molecular formula C23H25FN2O5 B5370567 N-{3-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine](/img/structure/B5370567.png)
N-{3-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FMOC-L-leucine and is a derivative of the amino acid leucine.
作用机制
FMOC-L-leucine is a peptidomimetic that has a similar structure to peptides. Peptides are important signaling molecules in the body and play a crucial role in various physiological processes. FMOC-L-leucine can mimic the structure and function of peptides and bind to their receptors, thereby modulating their activity. This mechanism of action makes FMOC-L-leucine a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
FMOC-L-leucine has been shown to have various biochemical and physiological effects. In vitro studies have shown that FMOC-L-leucine can inhibit the activity of enzymes such as cathepsin B and elastase, which are involved in the progression of cancer and inflammatory diseases. FMOC-L-leucine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that FMOC-L-leucine can reduce the growth of tumors and improve the survival rate of mice with cancer.
实验室实验的优点和局限性
FMOC-L-leucine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. FMOC-L-leucine can also be used as a building block for the synthesis of various peptidomimetics with potential therapeutic applications. However, FMOC-L-leucine has some limitations for lab experiments. It is a relatively expensive compound, and large-scale synthesis may not be economically feasible. FMOC-L-leucine may also have limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
未来方向
FMOC-L-leucine has several potential future directions for research. One potential direction is the synthesis of novel peptidomimetics using FMOC-L-leucine as a building block. These peptidomimetics can have potential therapeutic applications for various diseases. Another potential direction is the development of FMOC-L-leucine-based inhibitors for enzymes involved in the progression of cancer and inflammatory diseases. These inhibitors can be used as potential therapeutic agents for these diseases. Finally, the potential use of FMOC-L-leucine as a molecular probe for the study of peptide-receptor interactions can be explored. This can provide valuable insights into the mechanisms of action of peptides and peptidomimetics and aid in the development of novel therapeutics.
合成方法
FMOC-L-leucine can be synthesized through a series of chemical reactions. The synthesis method involves the reaction of L-leucine with 4-methoxybenzoyl chloride and triethylamine to obtain 4-methoxybenzoyl-L-leucine. The resulting compound is then reacted with N-hydroxysuccinimide and 4-(dimethylamino)pyridine to obtain N-{3-(4-methoxybenzoyl)amino}-L-leucine N-hydroxysuccinimide ester. Finally, the ester is reacted with 4-fluorophenylacrylic acid to obtain FMOC-L-leucine.
科学研究应用
FMOC-L-leucine has been extensively studied for its potential applications in various fields. In the field of drug discovery, FMOC-L-leucine has been used as a building block for the synthesis of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of peptides and have potential therapeutic applications. FMOC-L-leucine has also been used in the synthesis of inhibitors for enzymes such as cathepsin B, which is involved in the progression of cancer.
属性
IUPAC Name |
2-[[(E)-3-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O5/c1-14(2)12-20(23(29)30)26-22(28)19(13-15-4-8-17(24)9-5-15)25-21(27)16-6-10-18(31-3)11-7-16/h4-11,13-14,20H,12H2,1-3H3,(H,25,27)(H,26,28)(H,29,30)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLNAUMSORGACA-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)F)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)F)/NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({4-[(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-1-piperidinyl}carbonyl)-6-isopropyl-2(1H)-pyridinone](/img/structure/B5370486.png)
![N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5370491.png)
![N-[(5-isobutylisoxazol-3-yl)methyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5370500.png)
![(4aS*,8aR*)-1-isobutyl-6-[(5-methyl-1H-tetrazol-1-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5370505.png)
![2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]carbonyl}-3-pyridinol](/img/structure/B5370521.png)
![3-({5-[4-(dimethylamino)-3-nitrobenzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B5370525.png)
![1-{3-[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one](/img/structure/B5370535.png)
![N-[3-(1,2,3-thiadiazol-4-yl)phenyl]-2-furamide](/img/structure/B5370541.png)
![methyl N-{[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinate](/img/structure/B5370553.png)
![N,N-dimethyl-7-[(1-methylcyclopropyl)carbonyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5370559.png)

![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5370573.png)
![methyl 2-methyl-N-{[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}alaninate](/img/structure/B5370581.png)
